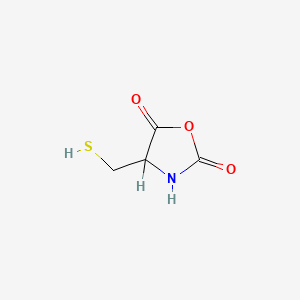
1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a diphenylethylamino group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine typically involves the reaction of 1,2-diphenylethylamine with 4-methylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as chromium trioxide or potassium permanganate, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(1,2-Diphenylethylamino)ethyl)-4-methylpiperazine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Similar Compounds:
1,2-Diphenylethylamine: A precursor in the synthesis of this compound.
4-Methylpiperazine: Another precursor used in the synthesis.
Diphenylacetylene: A related compound with a similar diphenyl structure.
Uniqueness: this compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
| 23892-50-4 | |
Fórmula molecular |
C21H29N3 |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2-diphenylethanamine |
InChI |
InChI=1S/C21H29N3/c1-23-14-16-24(17-15-23)13-12-22-21(20-10-6-3-7-11-20)18-19-8-4-2-5-9-19/h2-11,21-22H,12-18H2,1H3 |
Clave InChI |
DMNHKFGNEACKMZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCNC(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)



